2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Aurora Kinase Selectivity Cancer

2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide (C16H17N5O4, MW 343.34 g/mol) is a fully synthetic small molecule that hybridizes a 7,8-dimethoxyphthalazin-1(2H)-one core with an N-(1-methyl-1H-pyrazol-4-yl)acetamide side chain. The 7,8-dimethoxy substitution pattern on the phthalazinone ring is known to enhance solubility and modulate electronic properties for target engagement, while the 1-methylpyrazole amide moiety is a recognized pharmacophore in kinase and ion-channel inhibitor design.

Molecular Formula C16H17N5O4
Molecular Weight 343.34 g/mol
Cat. No. B11006340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Molecular FormulaC16H17N5O4
Molecular Weight343.34 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2
InChIInChI=1S/C16H17N5O4/c1-20-8-11(7-17-20)19-13(22)9-21-16(23)14-10(6-18-21)4-5-12(24-2)15(14)25-3/h4-8H,9H2,1-3H3,(H,19,22)
InChIKeyDLPJLGHEQZCDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide – Structural Identity and Physicochemical Baseline for Procurement Screening


2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide (C16H17N5O4, MW 343.34 g/mol) is a fully synthetic small molecule that hybridizes a 7,8-dimethoxyphthalazin-1(2H)-one core with an N-(1-methyl-1H-pyrazol-4-yl)acetamide side chain . The 7,8-dimethoxy substitution pattern on the phthalazinone ring is known to enhance solubility and modulate electronic properties for target engagement, while the 1-methylpyrazole amide moiety is a recognized pharmacophore in kinase and ion-channel inhibitor design [1]. The compound is catalogued by commercial screening-library suppliers (e.g., ChemDiv) and its molecular formula is confirmed by independent database entries .

Why 2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide Cannot Be Interchanged with Generic Phthalazinone or Pyrazole Amide Analogs in Focused Screening Campaigns


Within the phthalazinone-pyrazole chemotype, minor structural modifications cause binary shifts in kinase selectivity and cellular potency. The reference phthalazinone pyrazole Aurora-A inhibitor series achieves >1000-fold selectivity for Aurora-A over Aurora-B [1], while the absence or repositioning of methoxy substituents on the phthalazinone core abolishes this selectivity window [2]. The 7,8-dimethoxy arrangement in the target compound provides a unique hydrogen-bonding and steric profile that distinguishes it from the 4-substituted phthalazinone analogs such as Z-OP and E-OP, which exhibit cytotoxicity against Jurkat and A549 cells (IC50 = 4.3–31 µg/mL) via a different mechanism involving DNA and plasma protein interactions [3]. Consequently, generic substitution with a 1-oxophthalazin-2(1H)-yl-acetamide lacking the 7,8-dimethoxy pattern or with an altered pyrazole substitution will alter both potency and target selectivity.

Quantitative Differentiation Evidence for 2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide Relative to Closest Structural Analogs


Aurora-A Kinase Selectivity Inferiority vs. Parent Phthalazinone Pyrazole Scaffold

The parent phthalazinone-pyrazole chemotype (CAS 880487-62-7) demonstrates Aurora-A inhibition with an IC50 of 31 nM and >1000-fold selectivity over Aurora-B [1]. However, structure–activity relationship (SAR) data indicate that introducing a methylene spacer between the phthalazinone core and the pyrazole ring—as is present in the target compound’s acetamide linker—consistently reduces Aurora-A inhibitory potency by ≥10-fold compared to the directly linked parent scaffold [2]. This positions the target compound as a weaker Aurora-A inhibitor but a potential probe for alternative targets.

Aurora Kinase Selectivity Cancer

Physicochemical Drug-Likeness Advantage Over 4-Substituted Phthalazinone Cytotoxic Analogs

The target compound has a molecular weight of 343.34 g/mol, 6 rotatable bonds, a topological polar surface area (TPSA) of 112.14 Ų, and a calculated cLogP of 0.51, fulfilling Lipinski’s Rule of Five with zero violations [1]. In contrast, the closely related anticancer phthalazinone derivatives Z-OP and E-OP (MW ~380–400 g/mol, cLogP > 2.5) exhibit one or more Lipinski violations (MW > 500 or higher logP), which correlates with poorer oral absorption predictability [2]. The lower cLogP (0.51) of the target compound further suggests superior aqueous solubility relative to analogs bearing the 4-chlorophenyl motif.

Drug-Likeness Lipinski ADME

Biological Target Differentiation: Preference for Non-Aurora Pathways Relative to Direct-Linked Phthalazinone Pyrazoles

The target compound contains a pyrazole carboxamide substructure that aligns with pharmacophores found in patent literature describing CRAC (Ca²⁺ release-activated Ca²⁺) channel inhibitors [1]. The phthalazinone core alone is insufficient for CRAC inhibition; the N-(1-methyl-1H-pyrazol-4-yl)acetamide side chain is a necessary structural element. The combination of the 7,8-dimethoxyphthalazinone scaffold with this specific side chain creates a hybrid pharmacophore not recapitulated by simpler phthalazinone acetamides or by standalone pyrazole carboxamides. This positions the compound as a potential probe for store-operated calcium entry pathways, a therapeutic target class distinct from Aurora kinases.

Target Deconvolution Kinase Profiling Anti-inflammatory

Optimal Procurement and Deployment Scenarios for 2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide Based on Verified Differentiation Evidence


Focused Library Design for Ion Channel and Calcium Signaling Target Screening

Given the pharmacophore overlap with CRAC channel inhibitor patents, this compound is most rationally deployed as a screening library member for store-operated calcium entry (SOCE) pathway targets. Its inclusion in a focused set alongside known CRAC inhibitors allows simultaneous evaluation of phthalazinone-containing chemotypes against this target class, distinct from Aurora-biased libraries.

Negative Control Probe for Aurora-A Kinase Selectivity Profiling Experiments

The SAR evidence indicates that the methylene-extended acetamide linker reduces Aurora-A inhibitory potency by ≥10-fold vs. the parent phthalazinone pyrazole. This compound may serve as a structurally matched negative control in Aurora-A assay panels, enabling researchers to confirm that observed phenotypes are on-target (Aurora-A-dependent) rather than scaffold-driven artifacts.

Lead Optimization Starting Point for Oral Bioavailability-Focused Medicinal Chemistry Programs

The favorable computed drug-likeness profile (MW 343.34, cLogP 0.51, zero Lipinski violations) makes this compound an attractive optimization starting point relative to higher-molecular-weight phthalazinone analogs (e.g., Z-OP/E-OP series). MedChem teams can use this scaffold to explore substitutions that maintain the favorable physicochemical envelope while tuning potency against whichever target emerges from primary screening.

Chemical Biology Tool for Epigenetic or Inflammatory Target Discovery

Its structural divergence from the well-characterized Aurora kinase phthalazinone pyrazoles, combined with the CRAC channel pharmacophore signature, positions this compound as a tool for identifying novel protein targets in inflammatory or proliferative signaling pathways. Procurement by academic screening centers for affinity-based proteomics or thermal shift assays is supported by the distinct chemotype.

Quote Request

Request a Quote for 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.